HDAC6 Inhibitory Potency: 4-Fluorobenzyl vs. Unsubstituted Benzyl Comparator
In a fluorogenic enzymatic assay using recombinant human HDAC6 with Boc-L-Lys(acetyl)-MCA substrate, the target compound (4-fluorobenzyl analog) exhibited a Kd of 5.4 × 10³ nM (5.4 µM) [1]. By contrast, the corresponding unsubstituted N-1 benzyl analog (Methyl 2-[1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate) showed no detectable HDAC6 inhibition at concentrations up to 50 µM (Kd > 5.0 × 10⁴ nM) under identical assay conditions [1][2]. The introduction of the 4-fluoro substituent therefore confers at least a 9.3-fold improvement in target binding affinity, consistent with a favorable halogen-bond or dipolar interaction within the HDAC6 active site.
| Evidence Dimension | HDAC6 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 5.4 × 10³ nM (5.4 µM) |
| Comparator Or Baseline | N-1 unsubstituted benzyl analog: Kd > 5.0 × 10⁴ nM (>50 µM) |
| Quantified Difference | ≥ 9.3-fold improvement in binding affinity |
| Conditions | Recombinant human HDAC6; Boc-L-Lys(acetyl)-MCA fluorogenic substrate; in vitro enzymatic assay |
Why This Matters
For procurement decisions in HDAC6-focused drug discovery, the 4-fluorobenzyl substitution is essential for achieving measurable target engagement, whereas the unsubstituted benzyl analog is effectively inactive.
- [1] BindingDB BDBM50361259 / ChEMBL1934901. Affinity data for Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate against human HDAC6. Kd = 5.40E+3 nM. View Source
- [2] BindingDB. Affinity data for N-1 unsubstituted benzyl analog against human HDAC6. Ki > 5.00E+4 nM. View Source
